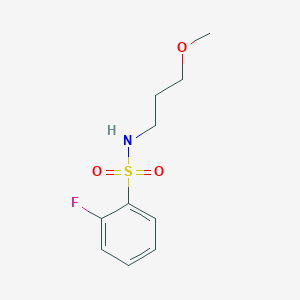

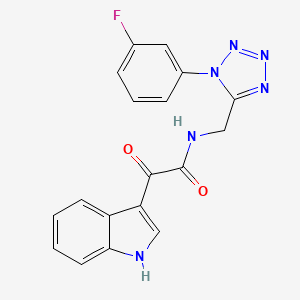

(Tetrahydrofuran-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Tetrahydrofuran-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone, also known as THF-AZM, is a chemical compound that has gained significant attention in scientific research for its potential application in various fields. THF-AZM is a synthetic compound that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Metal-Catalyzed Cycloisomerization and Tandem Reactions

In the realm of organic synthesis, Alcaide et al. (2010) described metal-catalyzed cycloisomerization and tandem oxycyclization/hydroxylation of alkynols leading to the formation of nonfused, spiranic, and fused oxabicyclic β-lactams. This method showcases a route to synthesize complex structures, potentially including tetrahydrofuran derivatives, through precise metal-catalyzed reactions (Alcaide et al., 2010).

Synthesis of Sugar Amino Acids

Uhrig et al. (2010) reported an enantiospecific synthesis of a tetrahydrofuran amino acid, demonstrating the versatility of tetrahydrofuran derivatives in synthesizing biologically relevant molecules. This work highlights the strategic manipulation of functional groups to achieve the synthesis of complex amino acids, which are valuable in drug development and biological studies (Uhrig et al., 2010).

Antimicrobial and Antioxidant Studies

Rashmi et al. (2014) synthesized and evaluated the antimicrobial, antioxidant, and docking studies of certain derivatives, demonstrating the potential of tetrahydrofuran-based compounds in pharmaceutical applications. Their work provides insight into the biological activities of these compounds and their mechanism of action (Rashmi et al., 2014).

Application in Organic Chemistry and Catalysis

The use of tetrahydrofuran derivatives in catalytic and organic reactions has been explored by Zhang et al. (2017), who developed a visible-light mediated oxidative C-H/N-H cross-coupling between tetrahydrofuran and azoles. This study underscores the importance of tetrahydrofuran derivatives in facilitating green and efficient synthetic pathways (Zhang et al., 2017).

Novel Anticholinesterases

Luo et al. (2005) investigated novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, demonstrating the potential therapeutic applications of tetrahydrofuran derivatives. Their research contributes to the development of new drugs for diseases related to cholinesterase malfunction (Luo et al., 2005).

properties

IUPAC Name |

oxolan-2-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c15-13(12-2-1-4-17-12)14-6-11(7-14)18-9-10-3-5-16-8-10/h10-12H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHUESHLVRYVGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CC(C2)OCC3CCOC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2413390.png)

![2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B2413392.png)

![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B2413394.png)

![Benzyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2413397.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)

![5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2413399.png)

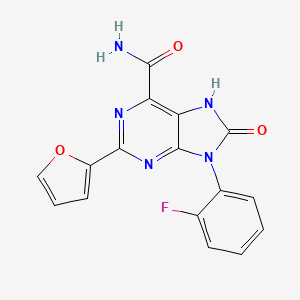

![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)

![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)

![(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2413407.png)